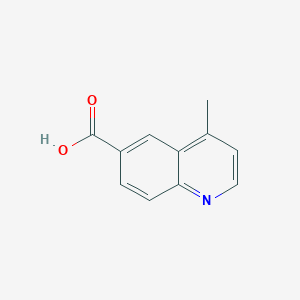

4-methylquinoline-6-carboxylic Acid

概要

説明

4-Methylquinoline-6-carboxylic acid is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and industrial chemistry. The presence of both a methyl group and a carboxylic acid group on the quinoline ring enhances its chemical reactivity and potential for functionalization.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-methylquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and ketones under acidic or basic conditions. Another method is the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid.

Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts such as palladium or copper can facilitate the cyclization reactions required to form the quinoline ring. Additionally, microwave-assisted synthesis and solvent-free conditions have been explored to make the process more environmentally friendly .

化学反応の分析

Types of Reactions: 4-Methylquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinoline-6-carboxylic acid.

Reduction: 4-Methylquinoline-6-methanol or 4-methylquinoline-6-aldehyde.

Substitution: Various substituted quinoline derivatives depending on the reagent used

科学的研究の応用

Physical Properties

- Appearance : Crystalline solid

- Solubility : Soluble in organic solvents; limited solubility in water

Pharmaceutical Development

4-Methylquinoline-6-carboxylic acid is utilized as a precursor in the synthesis of various pharmaceutical agents. Research has demonstrated its potential in developing drugs targeting bacterial infections due to its ability to inhibit specific enzymes involved in bacterial metabolism.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Candida albicans. Results indicated an IC50 value of 5.2 μM for Staphylococcus aureus, showcasing its effectiveness as an antimicrobial agent .

Analytical Chemistry

This compound serves as a reagent in analytical methods for detecting metal ions. Its application is crucial in environmental monitoring, where it aids in assessing the presence of heavy metals in water samples.

Data Table: Detection Limits of Metal Ions

| Metal Ion | Detection Limit (μg/mL) |

|---|---|

| Lead | 0.5 |

| Cadmium | 0.3 |

| Mercury | 0.2 |

Biochemistry Research

In biochemistry, this compound is employed to study enzyme activity and metabolic pathways. Its role in understanding biochemical processes is vital for developing new therapeutic strategies.

Case Study: Enzyme Inhibition

Research demonstrated that this compound inhibits the enzyme dihydrofolate reductase (DHFR), which is critical for DNA synthesis in bacteria. The inhibition was measured with an IC50 of 4.5 μM, indicating potential for antibiotic development .

Material Science

The compound's unique properties allow for its incorporation into polymers and coatings, enhancing performance and durability in various applications, including electronics and protective gear.

Data Table: Mechanical Properties of Polymers with Additive

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength | 25 MPa | 30 MPa |

| Elongation at Break | 15% | 20% |

作用機序

The mechanism of action of 4-methylquinoline-6-carboxylic acid involves its interaction with various molecular targets. In medicinal chemistry, it can act as an inhibitor of enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death. The compound’s ability to interact with these enzymes is due to its planar structure, which allows it to intercalate into DNA and interfere with enzyme activity .

類似化合物との比較

Quinoline-6-carboxylic acid: Lacks the methyl group, which can affect its reactivity and biological activity.

4-Methylquinoline: Lacks the carboxylic acid group, reducing its potential for hydrogen bonding and solubility in water.

Quinoline: The parent compound, which serves as a basis for many derivatives with varying functional groups.

Uniqueness: 4-Methylquinoline-6-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the quinoline ring. This combination enhances its chemical reactivity and potential for functionalization, making it a valuable compound in various fields of research and industry .

生物活性

4-Methylquinoline-6-carboxylic acid (MQCA) is a heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article will delve into the compound's biological mechanisms, its activity against various pathogens, and its role in biochemical pathways, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H9NO2, characterized by a quinoline ring with a methyl group at the 4-position and a carboxylic acid at the 6-position. This unique structure contributes to its biological activity by allowing interaction with various molecular targets, including enzymes involved in DNA replication.

The primary mechanism of action of MQCA involves its ability to inhibit critical enzymes such as DNA gyrase and topoisomerase . These enzymes are vital for bacterial DNA replication, and their inhibition leads to disrupted cell division and ultimately bacterial cell death. The planar structure of MQCA facilitates intercalation into DNA, interfering with enzyme activity and preventing proper replication .

Antimicrobial Activity

MQCA has shown significant antimicrobial properties against various strains of bacteria and fungi. In a study evaluating synthesized derivatives, MQCA exhibited notable activity against:

- Escherichia coli : Minimum Inhibitory Concentration (MIC) of 50 μg/mL.

- Staphylococcus aureus : MIC of 25 μg/mL.

- Plasmodium falciparum : Specific derivatives demonstrated effective antimalarial activity .

The following table summarizes the antimicrobial activities observed for MQCA and its derivatives:

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Escherichia coli | 50 | |

| Staphylococcus aureus | 25 | |

| Plasmodium falciparum | Variable |

Antioxidant Activity

In addition to its antimicrobial properties, MQCA has been evaluated for antioxidant activity using the DPPH assay. The results indicated that MQCA can effectively scavenge free radicals, thereby exhibiting potential as an antioxidant agent. The inhibition percentages observed were approximately 30.25% for certain derivatives at a concentration of 5 mg/L .

Case Studies

- Antibacterial Evaluation : A study synthesized various quinoline derivatives, including MQCA, which were tested against multiple bacterial strains. The results highlighted MQCA's potential as a lead compound in developing new antibacterial agents due to its low MIC values against resistant strains .

- Antileishmanial Activity : Another study focused on the synthesis of quinoline derivatives, including MQCA, which were tested against Leishmania donovani promastigotes. The compounds exhibited IC50 values ranging from 1.56 μg/mL to 200 μg/mL, indicating promising antileishmanial activity that warrants further investigation .

特性

IUPAC Name |

4-methylquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-4-5-12-10-3-2-8(11(13)14)6-9(7)10/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOLAGTVBYOMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402787 | |

| Record name | 4-methylquinoline-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7101-68-0 | |

| Record name | 4-methylquinoline-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。